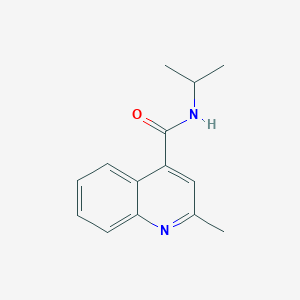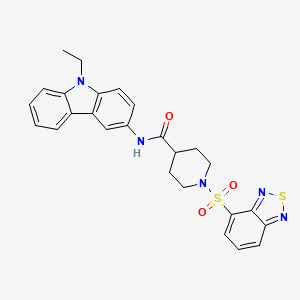![molecular formula C15H19NO3 B7464743 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid
Übersicht
Beschreibung
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as Baclofen, which is a muscle relaxant and antispastic medication that is commonly used to treat muscle spasms caused by conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy.
Wirkmechanismus
The mechanism of action of 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid involves its ability to act as a gamma-aminobutyric acid (GABA) agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system. Baclofen binds to GABA receptors in the brain and spinal cord, which leads to a reduction in the release of neurotransmitters that cause muscle spasms.
Biochemical and Physiological Effects:
Baclofen has been shown to have several biochemical and physiological effects in the body. It has the ability to reduce the release of excitatory neurotransmitters such as glutamate, which can cause muscle spasms. Baclofen also increases the release of GABA, which has a calming effect on the nervous system. This leads to a reduction in muscle tone and an improvement in muscle spasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid in lab experiments is its ability to reduce muscle spasms and improve muscle tone in animal models. This makes it an ideal compound for studying the mechanisms of spasticity and developing new treatments for conditions such as multiple sclerosis and cerebral palsy. However, one of the limitations of using Baclofen in lab experiments is its potential side effects, which can affect the results of the study.
Zukünftige Richtungen
There are several future directions for the research on 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid. One area of research is the development of new drugs that target GABA receptors in a more specific way, which can lead to fewer side effects. Another area of research is the investigation of the long-term effects of Baclofen on muscle tone and spasticity. Additionally, research is needed to determine the optimal dosage and administration of Baclofen for different medical conditions.
Wissenschaftliche Forschungsanwendungen
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Baclofen has the ability to reduce muscle spasms and improve muscle tone in patients with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy.
Eigenschaften
IUPAC Name |
1-(benzamidomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-13(12-7-3-1-4-8-12)16-11-15(14(18)19)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVPFDGNPVOOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)




![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)